

Crystal Structure Analysis of (2S)-2-Aminobutyramide Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: (2S)-2-aminobutyramide

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This technical guide provides an in-depth analysis of the crystal structure of 2-aminobutyramide, focusing on its hydrochloride salt, a critical intermediate in the synthesis of various pharmaceuticals. Due to the availability of crystallographic data, this document centers on the hydrochloride forms of both the racemic mixture and the pure enantiomer of 2-aminobutanamide.

Crystallographic Data Summary

The crystal structures of both racemic and enantiomerically pure forms of 2-aminobutanamide hydrochloride have been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below for comparative analysis.

Racemic 2-Aminobutanamide Hydrochloride

The crystal structure of racemic 2-aminobutanamide hydrochloride was determined to be in the monoclinic crystal system.[\[1\]](#)

Table 1: Crystallographic Data for Racemic 2-Aminobutanamide Hydrochloride[\[1\]](#)

| Parameter | Value |
|--------------------------|---|
| Chemical Formula | C ₄ H ₁₁ CIN ₂ O |
| Crystal System | Monoclinic |
| Space Group | P2 ₁ /n |
| a (Å) | 4.8097(2) |
| b (Å) | 19.4142(10) |
| c (Å) | 7.8686(4) |
| β (°) | 94.399(4) |
| Volume (Å ³) | 732.58(6) |
| Z | 4 |
| Temperature (K) | 297 |
| R_gt(F) | 0.0438 |
| wR_ref(F ²) | 0.1308 |
| CCDC No. | 2493729 |

(R)-2-Aminobutanamide Hydrochloride

The enantiomerically pure (R)-2-aminobutanamide hydrochloride crystallizes in the orthorhombic system.[\[1\]](#)[\[2\]](#)

Table 2: Crystallographic Data for (R)-2-Aminobutanamide Hydrochloride[\[1\]](#)[\[2\]](#)

| Parameter | Value |
|--------------------------|---|
| Chemical Formula | C ₄ H ₁₁ CIN ₂ O |
| Crystal System | Orthorhombic |
| Space Group | P2 ₁ 2 ₁ 2 ₁ |
| a (Å) | 4.9699(1) |
| b (Å) | 7.5867(2) |
| c (Å) | 17.3719(4) |
| Volume (Å ³) | 655.01(3) |
| Z | 4 |
| Temperature (K) | 200 |
| R_gt(F) | 0.0286 |
| wR_ref(F ²) | 0.0796 |

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis, crystallization, and crystal structure determination of 2-aminobutanamide hydrochloride based on available literature.

Synthesis of (S)-2-Aminobutanamide Hydrochloride

The synthesis of (S)-2-aminobutanamide hydrochloride is typically achieved through a multi-step process starting from a racemic mixture.[\[3\]](#)

- **Ammoniation:** A suitable starting material, such as methyl 2-bromobutyrate, undergoes ammoniation to produce racemic DL-2-aminobutanamide.[\[3\]](#)
- **Resolution:** The racemic mixture is resolved using a chiral resolving agent, such as L-tartaric acid. This step selectively crystallizes the desired diastereomeric salt.[\[3\]](#)

- **Sulification:** The resolved (S)-2-aminobutanamide is treated with hydrogen chloride (e.g., as a solution in isopropanol or by bubbling HCl gas) to form the hydrochloride salt.[3][4]

Crystallization

Single crystals suitable for X-ray diffraction can be grown from a supersaturated solution.

- **Solvent Selection:** Methanol has been successfully used as a solvent for the crystallization of 2-aminobutanamide hydrochloride.[1]
- **Procedure:**
 - Dissolve the synthesized (S)-2-aminobutanamide hydrochloride powder in a minimal amount of the chosen solvent (e.g., methanol) with gentle heating to ensure complete dissolution.[1]
 - Allow the solution to cool slowly to room temperature.
 - The vial is then left undisturbed, allowing for the slow evaporation of the solvent, which promotes the formation of well-defined single crystals.[1]

X-ray Diffraction Analysis

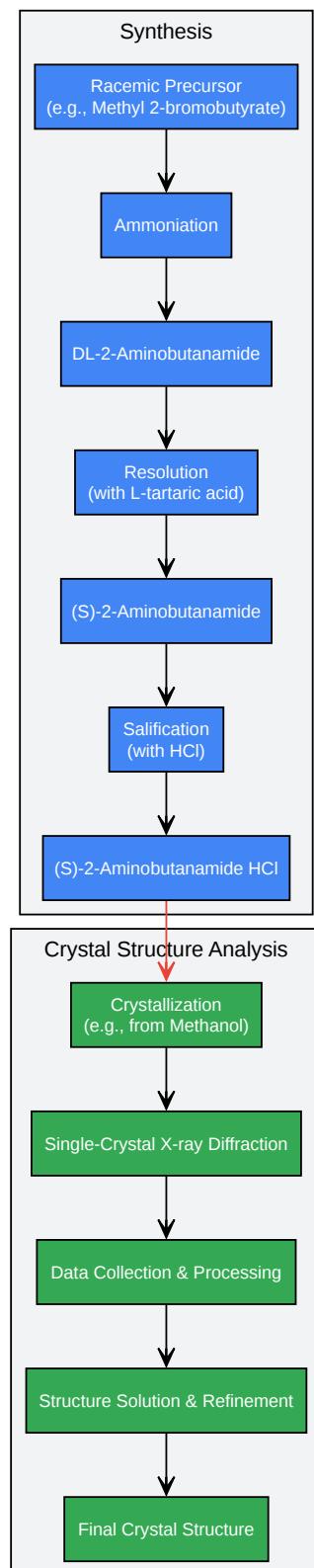
The determination of the crystal structure is performed using single-crystal X-ray diffraction.

- **Data Collection:** A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 200 K or 297 K).[1][2]
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F^2 .
- **Hydrogen Atom Treatment:** Hydrogen atoms on carbon atoms are typically placed in calculated positions and refined using a riding model. Hydrogen atoms attached to heteroatoms (like nitrogen) are often located from a difference Fourier map and refined with appropriate restraints.[2]

- Absolute Structure Determination: For chiral molecules, the absolute configuration is determined by calculating the Flack parameter.[2]

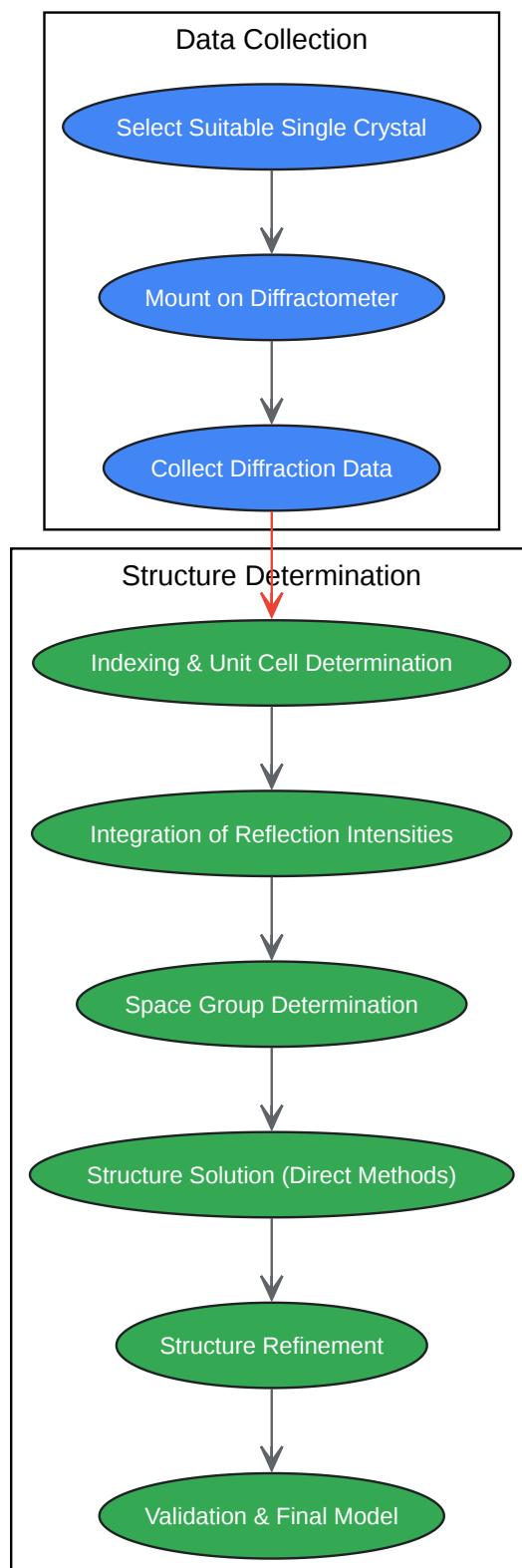
Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and structural analysis of (S)-2-aminobutanamide hydrochloride.



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Caption: Experimental workflow for synthesis and crystal structure analysis.

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Caption: X-ray crystallography data analysis workflow.

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